Cas no 1932604-50-6 (R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)

R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 化学的及び物理的性質
名前と識別子
-
- R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
- R-2-tert-Butoxycarbonylamino-propionic acid chloromethyl ester
- R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester
-
- インチ: 1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
- InChIKey: MVUAMEQSMWWVQY-ZCFIWIBFSA-N
- ほほえんだ: ClCOC([C@@H](C)NC(=O)OC(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 237
- トポロジー分子極性表面積: 64.599
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375940-0.05g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.05g |
$912.0 | 2023-03-02 | ||
Enamine | EN300-375940-0.25g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.25g |
$999.0 | 2023-03-02 | ||
Enamine | EN300-375940-10.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 10.0g |
$4667.0 | 2023-03-02 | ||
Enamine | EN300-375940-1.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-375940-2.5g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 2.5g |
$2127.0 | 2023-03-02 | ||
Enamine | EN300-375940-0.5g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.5g |
$1043.0 | 2023-03-02 | ||
Enamine | EN300-375940-5.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 5.0g |
$3147.0 | 2023-03-02 | ||
Enamine | EN300-375940-0.1g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.1g |
$956.0 | 2023-03-02 |
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl esterに関する追加情報
Comprehensive Guide to R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester (CAS No. 1932604-50-6): Properties, Applications, and Market Insights
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester (CAS No. 1932604-50-6) is a specialized chiral building block widely used in pharmaceutical synthesis and organic chemistry. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a reactive chloromethyl ester moiety, serves as a critical intermediate for peptide coupling and drug development. Its unique structural properties make it invaluable for researchers focusing on asymmetric synthesis and prodrug design.
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has heightened interest in R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester. With the rise of personalized medicine and targeted drug delivery systems, this compound plays a pivotal role in developing chiral drugs with enhanced efficacy and reduced side effects. Recent trends in green chemistry also emphasize its utility in atom-economical reactions, aligning with sustainable synthesis goals.
Chemically, CAS 1932604-50-6 exhibits excellent stability under inert conditions while remaining highly reactive in controlled environments. Its Boc-protected amino acid structure ensures compatibility with standard peptide coupling reagents like HOBt and EDCI. The chloromethyl ester group offers versatile derivatization opportunities, enabling conjugation with nucleophiles in bioconjugation chemistry applications. These properties make it indispensable for constructing complex molecular architectures in medicinal chemistry projects.
In pharmaceutical applications, R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester frequently appears in the synthesis of protease inhibitors and enzyme substrates. Its chiral center at the α-position ensures precise stereochemical control, crucial for developing bioactive molecules with specific target interactions. The compound's relevance has surged with increased research into peptide-based therapeutics, particularly for metabolic disorders and oncology treatments.
The global market for chiral intermediates like 1932604-50-6 reflects a compound annual growth rate (CAGR) of 6.8% (2023–2030), driven by expanding biopharmaceutical pipelines. Manufacturers are optimizing production processes to meet demand while addressing supply chain challenges through advanced quality control protocols. Analytical techniques such as HPLC and chiral chromatography ensure the compound's enantiomeric purity, a critical parameter for end-use applications.
From a regulatory perspective, R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester requires proper handling under standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, its reactive ester group necessitates storage in moisture-free conditions at controlled temperatures. Researchers frequently inquire about its solubility profile (soluble in DMF, DMSO; sparingly soluble in water) and storage stability (–20°C under argon), reflecting practical usage concerns.
Emerging applications include its use in solid-phase peptide synthesis (SPPS) and linker molecules for antibody-drug conjugates (ADCs). The compound's versatility addresses key challenges in drug formulation, such as improving oral bioavailability of peptide drugs. Recent publications highlight its role in developing prodrug strategies for CNS-active compounds, leveraging the Boc-protection for controlled release mechanisms.
For synthetic chemists, CAS 1932604-50-6 offers distinct advantages in multi-step synthesis workflows. The Boc group can be selectively removed under mild acidic conditions without affecting the chloromethyl ester functionality, enabling sequential modifications. This orthogonal protection strategy makes it particularly valuable for constructing complex heterocycles and macrocyclic compounds with defined stereochemistry.
Quality specifications for R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester typically require ≥98% purity (HPLC), with strict control of enantiomeric excess (≥99% ee). Leading suppliers provide comprehensive analytical data including 1H/13C NMR, mass spectrometry, and optical rotation measurements. These quality assurances are critical for researchers requiring batch-to-batch consistency in sensitive drug discovery applications.
Looking ahead, innovations in continuous flow chemistry may revolutionize production methods for 1932604-50-6, improving yield and reducing waste. The compound's strategic importance in peptidomimetic drug development ensures sustained research interest, particularly for addressing drug resistance challenges in antimicrobial and anticancer therapies. As synthetic methodologies advance, R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester will continue enabling breakthroughs in precision medicine and bioconjugation technologies.
1932604-50-6 (R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester) 関連製品
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1506147-67-6(3-methylimidazo1,5-apyridin-7-amine)
- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)